4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C20H25NO4S2 and its molecular weight is 407.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its anti-inflammatory properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

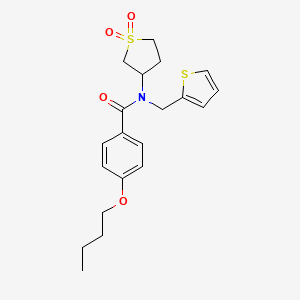

The chemical structure of the compound can be represented as follows:

This structure features a butoxy group, a tetrahydrothiophene moiety with a dioxido group, and a thiophenylmethyl substituent, which are believed to contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anti-inflammatory and cytotoxic properties. Below are detailed findings from various studies.

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound exhibits significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6. These studies utilized lipopolysaccharide (LPS)-induced inflammatory models to assess the compound's efficacy:

- Inhibition of Cytokines : The compound significantly reduced mRNA expression levels of IL-1β and IL-6 in human liver hepatocytes (AML-12 cells) when treated with concentrations up to 10 µM. The phosphorylation of STAT3 and IκBα was also inhibited, indicating a modulation of the NF-κB signaling pathway .

- In Vivo Studies : In animal models, administration of the compound led to decreased levels of TNF-α and alleviated macrophage infiltration in liver tissues post-LPS injection. The reduction in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels suggested a lack of hepatotoxicity .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|

| MDA-MB-231 | 15 | More potent than cisplatin |

| SUIT-2 | 20 | Less potent than cisplatin |

| HT-29 | 18 | More potent than cisplatin |

These results indicate that while the compound shows promise against certain cancer cell lines, it may not be universally effective across all types .

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Cytokine Production : By modulating key signaling pathways (STAT3/NF-κB), the compound effectively reduces the production of inflammatory cytokines.

- Induction of Apoptosis : In cancer cells, it appears to induce apoptosis through cell cycle arrest mechanisms, leading to increased sub-G1 phase populations in treated cells .

Case Studies

Several case studies have reported on the effectiveness of this compound in different biological contexts:

- Case Study 1 : A study involving LPS-induced inflammation in mice showed that treatment with the compound resulted in significantly lower levels of pro-inflammatory cytokines compared to controls.

- Case Study 2 : In vitro tests on breast cancer cell lines indicated that the compound could serve as a potential chemotherapeutic agent due to its ability to induce apoptosis and inhibit tumor growth.

Applications De Recherche Scientifique

Structural Features

The compound features a benzamide core substituted with a butoxy group and a thiophenylmethyl moiety, along with a tetrahydrothiophene ring containing a dioxo functional group. These structural elements are significant for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide exhibit promising antimicrobial properties. For instance, studies have shown that benzamide derivatives can act against various pathogens, including protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi . The unique structural features of this compound may enhance its efficacy against these organisms.

Anti-Tubercular Agents

Compounds with similar functionalities have been investigated for their potential as anti-tubercular agents. The design of substituted benzamides has led to the identification of several derivatives that show significant activity against Mycobacterium tuberculosis . The incorporation of the tetrahydrothiophene moiety could potentially improve the pharmacological profile of these compounds.

Neurological Applications

The compound may also target nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. The discovery of benzamide analogs as negative allosteric modulators of nAChRs highlights the potential for developing new treatments for conditions such as Alzheimer’s disease . The structural characteristics of This compound suggest it could be further explored in this context.

Potassium Channel Modulation

Recent studies have identified compounds that activate G protein-gated inwardly rectifying potassium (GIRK) channels, which play critical roles in neuronal signaling and cardiac function. The incorporation of the tetrahydrothiophene structure may contribute to the modulation of these channels, offering insights into new therapeutic avenues for cardiovascular and neurological disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like This compound . Key factors influencing activity include:

- Substituent Effects : The presence of electron-donating or withdrawing groups can significantly affect binding affinity and potency.

- Ring Structure : The dioxo tetrahydrothiophene ring is essential for enhancing interaction with biological targets.

- Hydrophobicity : Alkyl substituents like butoxy increase lipophilicity, potentially improving membrane permeability.

Case Study 1: Antiprotozoal Activity

In a study focused on antiprotozoal agents, several benzamide derivatives were screened against Toxoplasma gondii. Compounds exhibiting structural similarities to our target compound displayed moderate to high activity against the parasite . This supports the hypothesis that modifications around the benzamide core can lead to enhanced efficacy.

Case Study 2: Anti-Tuberculosis Screening

A series of compounds were synthesized and evaluated for their anti-tubercular properties against Mycobacterium tuberculosis. Among them, derivatives with thiophene rings showed promising results with low IC50 values, indicating potent activity . This reinforces the potential application of thiophene-containing compounds in tuberculosis treatment.

Propriétés

IUPAC Name |

4-butoxy-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4S2/c1-2-3-11-25-18-8-6-16(7-9-18)20(22)21(14-19-5-4-12-26-19)17-10-13-27(23,24)15-17/h4-9,12,17H,2-3,10-11,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIORCJKAZZLAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.